molecular formula C20H21N3O4S2 B2379847 (2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941962-12-5

(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2379847
CAS No.: 941962-12-5
M. Wt: 431.53
InChI Key: IOWKVYMLAQJBHO-UHFFFAOYSA-N
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Description

The compound "(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a methoxyphenyl group attached to a piperazine ring, which is further linked to a benzo[d]thiazole moiety substituted with a methylsulfonyl group at position 6. Piperazine derivatives are widely explored for their CNS activity, while benzo[d]thiazoles are associated with antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-17-6-4-3-5-15(17)19(24)22-9-11-23(12-10-22)20-21-16-8-7-14(29(2,25)26)13-18(16)28-20/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWKVYMLAQJBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure comprising a methoxyphenyl group, a piperazine ring, and a benzo[d]thiazole moiety with a methylsulfonyl substituent. The synthesis typically involves multi-step reactions, including acylation and nucleophilic substitutions, which yield the final product with high purity and yield .

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzothiazole derivatives, particularly against viruses such as MERS-CoV. For example, derivatives similar to our compound have shown significant inhibitory activity against MERS-CoV with IC50 values as low as 0.09 μM . These findings suggest that the benzothiazole core plays a crucial role in antiviral efficacy.

Antitumor Activity

Compounds featuring benzothiazole moieties have also been investigated for their anticancer properties. A review indicated that thiazole-linked compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values generally ranging from 1.61 to 23.30 µg/mL . The presence of electron-donating groups like methoxy in the phenyl ring is associated with enhanced cytotoxicity.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Key observations include:

  • Benzothiazole Importance : The introduction of the benzothiazole unit is critical for maintaining inhibitory activity against viral infections .
  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring significantly enhances activity, while bulky groups may reduce potency due to steric hindrance .
  • Piperazine Influence : The piperazine moiety contributes to the binding affinity of the compound to its biological targets .

Case Study 1: Antiviral Efficacy Against MERS-CoV

In a study evaluating various benzothiazole derivatives, it was found that compounds with structural similarities to this compound exhibited promising antiviral activity. Compound 4f, for instance, demonstrated an IC50 of 0.09 μM against MERS-CoV, indicating its potential as a lead compound for further drug development .

Case Study 2: Cytotoxicity in Cancer Models

Another study assessed the cytotoxic effects of thiazole derivatives on cancer cell lines such as HT-29 and Jurkat cells. Compounds similar to our target showed significant antiproliferative effects, with IC50 values suggesting efficacy comparable to established chemotherapeutics like doxorubicin . This underscores the therapeutic potential of thiazole-based compounds in oncology.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. Studies have shown that compounds similar to (2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone display moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have reported that similar compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Case Study: Cytotoxicity Assessment
A library of related compounds was synthesized and screened for cytotoxic activity using the MTT assay against several cancer cell lines, including BT-474 and HeLa cells. One specific derivative demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 cell line, indicating potent antitumor activity .

Comparison with Similar Compounds

Arylpiperazine Derivatives

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Structural features: Replaces the benzo[d]thiazole with a thiophene ring and substitutes the methoxyphenyl group with a trifluoromethylphenyl moiety. Functional implications: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene may reduce steric hindrance compared to benzo[d]thiazole.
  • 4-(4-Aminobenzoyl)piperazin-1-ylmethanone Structural features: Substitutes benzo[d]thiazole with furan and replaces the methoxyphenyl group with a 4-aminobenzoyl unit.

Benzo[d]thiazole Derivatives

  • 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
    • Structural features : Shares a methoxyphenyl and benzothiazole core but lacks the piperazine and sulfonyl groups.
    • Functional implications : Demonstrated antitumor and antidepressant activities, highlighting the pharmacological versatility of benzothiazoles.

Key Challenges

  • Steric hindrance : Bulky substituents (e.g., methylsulfonyl on benzo[d]thiazole) may reduce reaction yields .
  • Purification : Polar sulfonyl groups complicate chromatographic separation .

Pharmacological and Physicochemical Properties

Physicochemical Comparisons

Compound logP Solubility (mg/mL) Key Substituents
Target Compound ~2.8* ~0.5 (aqueous buffer)* 6-Methylsulfonyl, 2-methoxyphenyl
Thiophen-2-yl (Compound 21) 3.5 0.2 (DMF) Trifluoromethylphenyl, thiophene
Furan-2-yl Derivative 2.1 1.2 (ethanol) 4-Aminobenzoyl, furan

*Predicted values based on structural analogs.

Pharmacological Activities

  • Antitumor Potential: Benzo[d]thiazole derivatives (e.g., pyrazoline hybrids) show cytotoxicity via topoisomerase inhibition .
  • CNS Activity : Piperazine analogs with trifluoromethyl groups exhibit serotonin receptor modulation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step protocols:

Sulfonation of benzo[d]thiazole : Introduce the methylsulfonyl group at position 6 using methanesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄, 0–5°C) .

Piperazine coupling : React the sulfonated benzo[d]thiazole with 1-(2-methoxyphenyl)methanone-piperazine using a coupling agent like EDCI/HOBt in dichloromethane at room temperature .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for sluggish reactions) and catalyst loading (e.g., 10 mol% Pd for cross-couplings) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 40–45 ppm) groups .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ with exact mass (~470 g/mol).
  • X-ray Crystallography : Resolve 3D conformation, particularly piperazine ring puckering and sulfonyl group orientation .

Q. How can researchers predict the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility :
    • Use the Hildebrand solubility parameter (δ) with DMSO or ethanol as solvents (δ ≈ 12–14 MPa¹/²) .
    • Experimental validation via shake-flask method in PBS (pH 7.4) .
  • Stability :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., COX-2 or kinases). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .
  • QSAR Modeling : Train models on datasets of benzothiazole derivatives to correlate substituents (e.g., methoxy position) with IC₅₀ values .
  • ADMET Prediction : Employ SwissADME to optimize logP (target 2–3) and rule out hepatotoxicity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use uniform cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., indomethacin for COX inhibition) .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like dose and exposure time .
  • Mechanistic Studies : Conduct knock-out/in experiments (e.g., CRISPR for target validation) to isolate compound-specific effects .

Q. How can structure-activity relationship (SAR) studies inform the modification of the piperazine and benzothiazole moieties?

Methodological Answer:

  • Piperazine Modifications :
    • Replace with morpholine to reduce basicity and improve BBB penetration .
    • Introduce methyl groups to the piperazine ring to enhance metabolic stability .
  • Benzothiazole Modifications :
    • Substitute the methylsulfonyl group with a trifluoromethyl group to increase lipophilicity .
    • Test halogenated derivatives (e.g., 6-Cl) for improved antimicrobial activity .

Critical Analysis of Contradictory Evidence

  • Bioactivity Discrepancies :
    • reports potent COX-2 inhibition (IC₅₀ = 12.5 μM), while highlights antimicrobial activity (MIC = 18.9 μM). This divergence may arise from assay specificity (e.g., bacterial vs. mammalian cell lines).
  • Synthetic Yields :
    • Lower yields in fluorophenyl analogs (65%, ) vs. dimethoxy derivatives (82%, ) suggest steric hindrance from bulky substituents.

Key Methodological Recommendations

  • Prioritize crystallography for unambiguous structural confirmation .
  • Use machine learning (e.g., AlphaFold) to predict off-target interactions early in development .
  • Adopt high-throughput screening to evaluate >100 derivatives in parallel for SAR .

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